(1S,2R)-C-(2-Methyl-cyclopropyl)-methylamine is a chemical compound that belongs to the class of amines, specifically aliphatic amines. It is characterized by the presence of a cyclopropyl group, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is notable for its stereochemistry, with specific configurations at the carbon centers influencing its reactivity and biological activity.
This compound has been referenced in various scientific literature and patent filings, indicating its relevance in research and development, particularly in the context of drug discovery and synthesis. Notably, it has been mentioned in patent documents related to Bcl-xL inhibitors, suggesting its potential role in therapeutic applications targeting apoptosis regulation .
(1S,2R)-C-(2-Methyl-cyclopropyl)-methylamine can be classified under the following categories:
The synthesis of (1S,2R)-C-(2-Methyl-cyclopropyl)-methylamine typically involves several key steps:
Specific technical details regarding reaction conditions (temperature, pressure, solvent systems) and reagents used (catalysts, protecting groups) are critical for optimizing yield and purity during synthesis but are not exhaustively detailed in available literature.
The molecular structure of (1S,2R)-C-(2-Methyl-cyclopropyl)-methylamine can be represented as follows:
The compound's stereochemistry is crucial for its biological activity. The (1S,2R) configuration indicates specific spatial arrangements that may influence interactions with biological targets.
(1S,2R)-C-(2-Methyl-cyclopropyl)-methylamine can participate in several chemical reactions:
Reactions involving this compound should be conducted under controlled conditions to monitor yields and selectivity. Analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to characterize products.
The mechanism of action for compounds like (1S,2R)-C-(2-Methyl-cyclopropyl)-methylamine, particularly in biological contexts, often involves:
Research into specific mechanisms is ongoing, with studies focusing on how structural variations affect binding affinities and biological outcomes.
Reductive amination provides a superior route to cyclopropane-functionalized amines compared to classical alkylation, which suffers from poor regiocontrol and overalkylation. This method involves the condensation of 2-Methyl-cyclopropanecarbaldehyde with methylamine to form an imine intermediate, followed by reduction. The strained cyclopropane ring remains intact under mildly acidic conditions (pH 4–5), which favor iminium ion formation without ring opening [1] [6].
Sodium cyanoborohydride (NaBH₃CN) is the preferred reducing agent due to its selectivity for iminium ions over carbonyl groups at neutral pH. This minimizes undesired aldehyde reduction—a critical advantage when handling precious cyclopropane-carbaldehyde intermediates [1] [6]. Alternative agents like sodium triacetoxyborohydride (NaBH(OAc)₃) offer enhanced functional group tolerance and avoid toxic cyanide byproducts, though they exhibit slower kinetics [1]. For enantioselective synthesis, imine reductases (IREDs) enable asymmetric reduction, achieving >99% ee in biocatalytic systems [6].
Table 1: Reducing Agents for Cyclopropane Imine Intermediates
Reducing Agent | Selectivity | Reaction pH | Drawbacks |
---|---|---|---|
NaBH₃CN | High for iminium | 6–8 | HCN evolution |
NaBH(OAc)₃ | Moderate-high | 5–7 | Slower rate |
Pd/H₂ | Low | 1–14 | Catalyst poisoning |
IRED Enzymes | Enantioselective | 7–8 | Substrate specificity |
The stereodefined cyclopropane core is constructed via Simmons-Smith cyclopropanation or transition-metal-catalyzed diazo decomposition. Simmons-Smith reactions employ zinc carbenoids (ICH₂ZnI) to convert allylic alcohols into cyclopropanes with syn-directing effects. Chiral auxiliaries—such as Oppolzer’s sultam—control facial selectivity, yielding trans-1,2-disubstituted cyclopropanes with >20:1 dr [2].
Rhodium(II)/chiral carboxylate catalysts (e.g., Rh₂(S-DOSP)₄) decompose vinyldiazomethanes in the presence of alkenes, enabling asymmetric cyclopropanation. Electron-deficient alkenes react with high enantioselectivity (90–98% ee), though sterically demanding substrates like 2-methyl-vinyldiazomethane may reduce ee to 75–85% [2]. Michael-initiated ring closure (MIRC) is less suitable here due to poor stereospecificity with Z-olefins.
Table 2: Asymmetric Cyclopropanation Case Studies
Substrate | Method | Catalyst/Auxiliary | Stereoselectivity |
---|---|---|---|
Allylic alcohol | Simmons-Smith | Chiral borane | 95% ee, trans >20:1 |
Styrene + diazoester | Rh-catalyzed | Rh₂(S-DOSP)₄ | 98% ee |
1,1-Disubstituted olefin | Cu-catalyzed | Cu(I)/bisoxazoline | 92% ee |
The (1S,2R) absolute configuration requires precise control over two stereocenters. Thermodynamic equilibration leverages ring strain to favor the trans diastereomer, where methyl and aminomethyl substituents adopt equatorial-like orientations. Diastereomeric ratios can exceed 9:1 under acidic conditions via epimerization [1] [6]. Kinetic control employs chiral catalysts during cyclopropanation: dirhodium tetrakis(S-N-(dodecylbenzenesulfonyl)prolinate) (Rh₂(S-DOSP)₄) delivers the trans-cyclopropane precursor with 90% ee, which is preserved during reductive amination [2] [6].
Absolute configuration is assigned using Cahn-Ingold-Prelog priorities: C1 (carbaldehyde carbon) ranks higher than C2 (methyl-substituted carbon). For (1S,2R), the clockwise priority sequence (C1 > cyclopropane ring > H) confirms the R configuration at C2, while stereoinversion at C1 gives S [7].
Batch reductive amination faces scalability challenges: heat transfer inefficiencies during exothermic imine formation and hazardous hydrogen gas handling. Corning Advanced-Flow™ reactors address these via:
A G4 reactor achieves 85% yield of (1S,2R)-amine at 200 kg/day using telescoped steps: cyclopropanation → aldehyde oxidation → reductive amination. Temperature control (±1°C) suppresses epimerization, maintaining >98% de [4] [8].
Table 3: Batch vs. Flow Process Metrics
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Reaction time | 8 hours | 45 minutes | 90% reduction |
Diastereomeric excess | 90% | 98% | 8.9% increase |
Productivity | 10 kg/day | 200 kg/day | 20-fold gain |
Outlook
Biocatalytic reductive amination coupled with continuous hydrogenation modules represents the next frontier. Immobilized IRED enzymes in Corning reactors could achieve enantiopure (1S,2R)-amine without chiral chromatography [6] [8].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: